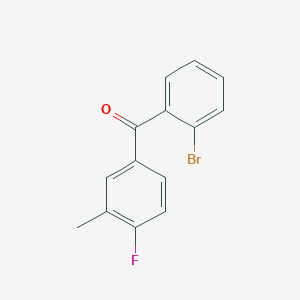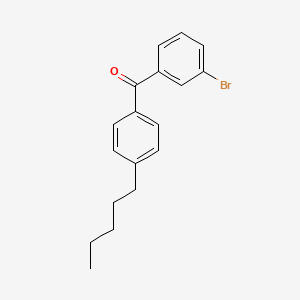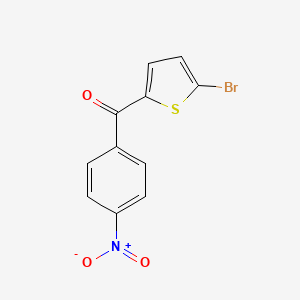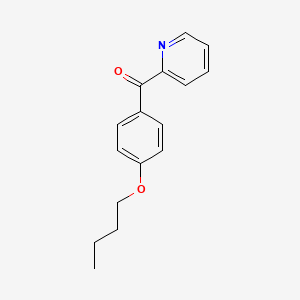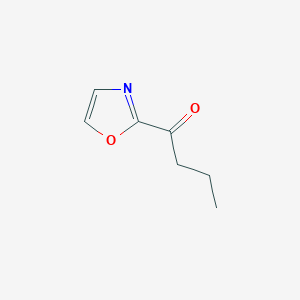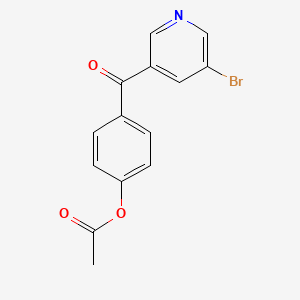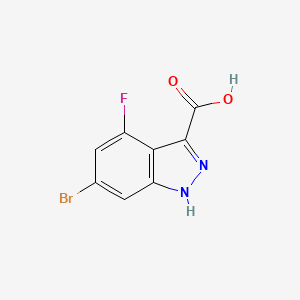
Ácido 6-bromo-4-fluoro-1H-indazol-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid, is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazole derivatives are known for their diverse biological activities and are often used in pharmaceutical research and development. The presence of bromo and fluoro substituents on the indazole ring can significantly alter the chemical and physical properties of the compound, potentially leading to unique reactivity and biological activity.
Synthesis Analysis
The synthesis of indazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves the preparation from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation with 4-chloro-2-cyanopyridine and conversion to diethylamide using thionyl chloride and diethylamine . Although this is not the exact compound , the methodology could potentially be adapted for the synthesis of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of nitrogen atoms within the bicyclic system, which can influence the electronic distribution and reactivity of the molecule. For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, shows two symmetry-independent molecules with no significant differences in bond lengths and angles, indicating the potential for consistent molecular geometry in substituted indazoles .
Chemical Reactions Analysis
Indazole derivatives can participate in various chemical reactions, often facilitated by the substituents present on the ring. The reactivity of bromo and fluoro groups in such compounds can lead to the formation of new bonds and the synthesis of diverse derivatives. For instance, the regioselective synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride demonstrates the potential for bromo and fluoro substituents to partake in the formation of new heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid would be influenced by the presence of the bromo and fluoro substituents. These groups are known to affect the acidity of the carboxylic acid moiety, the lipophilicity of the molecule, and its overall stability. The exact properties would need to be determined experimentally, but insights can be gained from related compounds. For example, the crystal packing of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is stabilized by hydrogen bonds and π-π stacking interactions, which could also be relevant for the physical state and solubility of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid .
Aplicaciones Científicas De Investigación
Investigación Anticancerígena
Ácido 6-bromo-4-fluoro-1H-indazol-3-carboxílico: los derivados se han sintetizado y evaluado por su potencial como agentes anticancerígenos. Estos compuestos han mostrado actividad inhibitoria contra varias líneas celulares de cáncer humano, incluyendo células de hígado, mama y leucemia. La eficacia se evalúa mediante ensayos como el ensayo de reducción de MTT para determinar la viabilidad de las células cancerosas .
Actividad Antiangiogénica
Algunos derivados de este compuesto han demostrado propiedades antiangiogénicas significativas. Inhiben las citocinas proangiogénicas asociadas con el desarrollo tumoral, como TNFα, VEGF, EGF, IGF1, TGFb y leptina. Esto sugiere un papel potencial en la prevención del crecimiento tumoral y la metástasis al obstaculizar la formación de nuevos vasos sanguíneos que suministran nutrientes a los tumores .
Propiedades Antioxidantes
Los derivados de indazol, incluidos los que tienen la estructura de This compound, se han examinado para determinar sus actividades antioxidantes. Exhiben actividades de eliminación de radicales, que son cruciales para proteger las células del estrés oxidativo que puede conducir a enfermedades crónicas .
Metodologías de Síntesis
El compuesto sirve como un intermedio clave en la síntesis de varios derivados de indazol. Se han desarrollado enfoques sintéticos recientes, incluidas reacciones catalizadas por metales de transición y reacciones de ciclación reductiva, que son fundamentales en la química medicinal para crear nuevos agentes terapéuticos .
Células Solares Sensibilizadas por Tinte (DSSCs)
Los compuestos de indazol tienen aplicaciones en el campo de la energía renovable, particularmente en DSSCs. Debido a su estructura altamente conjugada, pueden coordinarse con centros metálicos para formar fotosensibilizadores triples eficientes, que son esenciales en el proceso de transferencia de energía en las células solares .
Inhibidores de la Quinasa PI3
La estructura de indazol halogenada se utiliza en la preparación de inhibidores de la quinasa PI3. Estos inhibidores son importantes en el estudio de las vías de señalización celular y tienen implicaciones en el tratamiento de enfermedades como el cáncer y la diabetes .
Mecanismo De Acción
Target of Action
Indazole-containing compounds have been known to interact with a variety of targets, including phosphoinositide 3-kinase δ , which plays a role in the treatment of respiratory diseases .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s activity .
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-4-fluoro-1H-indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPDJXSRIPZFSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C(=O)O)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646232 |
Source


|
| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885520-62-7 |
Source


|
| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

